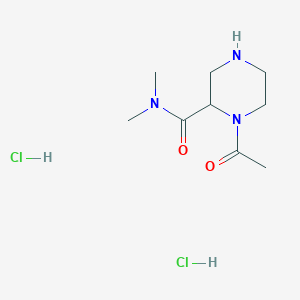

1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

1-acetyl-N,N-dimethylpiperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.2ClH/c1-7(13)12-5-4-10-6-8(12)9(14)11(2)3;;/h8,10H,4-6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKOZANYOCWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C(=O)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Piperazine Functionalization

The synthesis typically begins with a piperazine derivative, often protected or substituted to enable selective functionalization.

Deprotection of N-Boc or N-pivaloyl groups : The N-Boc protecting group on piperazine can be removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1–4 hours, yielding the free piperazine derivative ready for further modification.

Acylation of Piperazine Nitrogen : The free piperazine nitrogen is acylated using acetyl chloride in the presence of a base such as triethylamine in an aprotic solvent like methylene chloride at ambient temperature for 15 minutes to 3 hours. This step selectively introduces the acetyl group at the nitrogen.

Introduction of the N,N-Dimethyl Carboxamide Group

The carboxamide group at the 2-position is introduced via reaction with 1,1′-carbonyldiimidazole and dimethylamine hydrochloride under mild conditions, often in polar aprotic solvents, yielding the N,N-dimethyl carboxamide functionality.

Alternatively, potassium cyanate in mildly acidic conditions can be used to form the carboxamide, which is then methylated to the N,N-dimethyl derivative.

Reduction and Catalytic Methods

Reduction steps, such as converting nitro precursors to amines, are performed using palladium-catalyzed hydrogenation under atmospheric hydrogen, providing high yields of the desired amine intermediates.

Palladium-catalyzed cross-coupling reactions (C–N bond formation) are employed in related piperazine derivatives for selective N-arylation or N-alkylation, which could be adapted for complex derivatives of this compound.

Salt Formation

- The dihydrochloride salt is formed by treatment of the free base with hydrochloric acid in an appropriate solvent, often resulting in improved crystallinity and stability for pharmaceutical use.

Detailed Reaction Conditions and Parameters

The table below summarizes key reaction steps, reagents, solvents, and conditions extracted from the literature and patents relevant to the preparation of this compound:

Research Findings and Optimization Insights

The use of TFA in DCM for Boc deprotection is highly efficient, preserving the integrity of the piperazine ring and allowing subsequent functionalization.

Acetylation under mild conditions with acetyl chloride and triethylamine avoids over-acylation or side reactions, producing high-purity acetylated intermediates.

The carboxamide formation via carbonyldiimidazole activation followed by dimethylamine hydrochloride addition provides a straightforward route to the N,N-dimethyl carboxamide, avoiding harsher conditions that might racemize the chiral center.

Palladium-catalyzed hydrogenation is preferred for nitro group reduction due to its mildness and high selectivity, which is critical for sensitive piperazine derivatives.

The dihydrochloride salt formation enhances compound stability and is typically achieved by simple acid-base reaction, with crystallization from solvents like ethanol or ethyl acetate.

Summary Table of Preparation Method Steps

| Preparation Step | Purpose | Key Reagents | Outcome |

|---|---|---|---|

| Deprotection | Remove N-Boc or N-pivaloyl group | TFA, DCM | Free piperazine derivative |

| Acetylation | Introduce acetyl group on N | Acetyl chloride, triethylamine | 1-acetyl piperazine intermediate |

| Carboxamide formation | Install N,N-dimethyl carboxamide | Carbonyldiimidazole, dimethylamine hydrochloride | Target amide functionality |

| Reduction | Convert nitro to amine | Pd catalyst, H2 | Amino-substituted intermediate |

| Salt formation | Form dihydrochloride salt | HCl | Stable dihydrochloride salt |

Chemical Reactions Analysis

1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic conditions to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride has been utilized in the development of several pharmacologically active compounds. The piperazine moiety is particularly important for its ability to interact with G-protein-coupled receptors (GPCRs), which are critical targets for many drugs.

Table 1: Therapeutic Areas of Piperazine Derivatives

| Therapeutic Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Antidepressants | 5-HT2 receptor antagonists | Modulation of serotonin pathways |

| Antifungals | Voriconazole | Inhibition of fungal cell membrane |

| Anxiolytics | Buspirone | Serotonin receptor agonism |

| Antihistamines | Cetirizine | H1 receptor antagonism |

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other antidepressants that target serotonin pathways.

Case Study: Synthesis of SSRIs

A study demonstrated the synthesis of a novel SSRI using this compound as a key intermediate. The reaction involved coupling with various aryl halides under palladium-catalyzed conditions, yielding compounds with enhanced selectivity and potency against serotonin transporters.

Research on GPCR Modulation

Recent research has focused on the modulation of GPCRs using derivatives of this compound. The ability to fine-tune the piperazine scaffold allows for the development of compounds that can selectively activate or inhibit specific receptor subtypes.

Table 2: GPCR Targets and Affinity Data

| Compound Name | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Compound A | 5-HT1A | 10 nM |

| Compound B | 5-HT2A | 5 nM |

| Compound C | D2 Dopamine | 15 nM |

Mechanism of Action

The mechanism of action of 1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a piperazine core with multiple dihydrochloride salts documented in the evidence. Key structural analogues include:

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit pH-dependent solubility, with improved dissolution in acidic media (e.g., Capmatinib dihydrochloride, which is hygroscopic and soluble at pH ≤ 4) .

- Stability : Polymorphism is common in dihydrochloride salts (e.g., Capmatinib), necessitating controlled manufacturing processes to ensure consistency .

- Lipophilicity : Piperazine derivatives with aromatic substituents (e.g., GBR 12783) show higher logP values, correlating with enhanced blood-brain barrier penetration .

Pharmacokinetic Considerations

- Bioavailability : Dihydrochloride salts improve solubility but may require formulation adjustments to mitigate hygroscopicity (e.g., Capmatinib’s hygroscopic nature necessitates controlled storage) .

- Metabolism : Piperazine rings are susceptible to hepatic oxidation; N-acetylation (as in the target compound) could prolong half-life .

Biological Activity

1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H19Cl2N3O2

- Molecular Weight : 272.17 g/mol

- CAS Number : 1361111-54-7

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain receptors and enzymes, influencing various cellular processes such as:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, likely through inhibition of bacterial protein synthesis or disruption of cell membrane integrity.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting oncogenic signaling pathways, particularly those involving KRAS mutations .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations.

- Cancer Research : A study focused on the compound's effect on KRAS G12C mutant cancer cells showed a marked reduction in unmodified KRAS protein levels following treatment. This was accompanied by increased levels of cleaved caspase 3, indicating the induction of apoptosis .

- Enzyme Interaction : Virtual screening studies have suggested that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation. This finding positions the compound as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's .

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is essential for predicting its behavior in biological systems:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : Its molecular structure may allow for effective penetration into tissues.

- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.

- Excretion : Likely excreted via renal pathways due to its polar nature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives often utilize 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents under controlled pH (e.g., trifluoroacetic acid activation). Reaction optimization should include temperature control (e.g., 25–60°C), solvent selection (e.g., DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acylating agent). Post-synthesis, purification via column chromatography or recrystallization in ethanol/water mixtures is advised .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical validation requires a combination of techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, v/v) to assess purity (>98%).

- NMR (¹H and ¹³C): Confirm structural features such as acetyl (-COCH₃) and dimethylpiperazine groups (δ 2.2–3.5 ppm for N-CH₃).

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~276 for the free base).

Cross-referencing with standards from authoritative databases (e.g., NIST) ensures accuracy .

Q. What are the critical stability considerations for storage and handling?

- Methodological Answer : The dihydrochloride salt is hygroscopic and requires desiccation (silica gel packs) in airtight containers at 2–8°C. Stability studies indicate degradation above 40°C, forming toxic byproducts like nitrogen oxides. Avoid prolonged exposure to light or oxidizing agents. Regular monitoring via TGA (thermogravimetric analysis) can detect moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives?

- Methodological Answer : Discrepancies (e.g., receptor affinity variations) may arise from assay conditions (pH, temperature) or impurity profiles. To address this:

- Replicate Studies : Use standardized protocols (e.g., MCE’s bioactivity assays with LC/MS-validated compounds).

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with cell-based functional assays (e.g., cAMP modulation).

- Impurity Profiling : Quantify byproducts (e.g., acetylated analogs) via LC-MS/MS to correlate with activity shifts .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by proteomic analysis.

- Pathway Mapping : Employ RNA-seq or phosphoproteomics to identify downstream pathways (e.g., MAPK/ERK).

- Structural Studies : Co-crystallization with putative targets (e.g., GPCRs) or molecular docking simulations (using PubChem 3D conformers) .

Q. How can researchers ensure compliance with regulatory guidelines during preclinical studies?

- Methodological Answer :

- Documentation : Maintain batch-specific COAs (Certificates of Analysis) with purity, solubility (e.g., in PBS at pH 7.4), and stability data.

- Safety Protocols : Adopt OSHA-compliant handling (gloveboxes for powder dispersion, LC50 determination in rodent models).

- Ethical Review : Submit experimental designs (e.g., dosing regimens) to institutional IACUC or ethics boards. Regulatory exemptions for research-use-only compounds must align with FDA 21 CFR §312 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.